5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features both indole and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a way that triggers a series of biochemical reactions, leading to their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . These intermediates are then coupled through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield dihydroindole compounds .
Scientific Research Applications
5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
2,3-Dihydroindole derivatives: Known for their neuroprotective and antioxidant properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer activities.
Uniqueness
What sets 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid apart is its combination of indole and pyrazole moieties, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these structures. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16-12(10(8-15-16)14(19)20)13(18)17-7-6-9-4-2-3-5-11(9)17/h2-5,8H,6-7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWOGKECBWJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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